molecular formula C15H22ClNO5 B8278124 [3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester

[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester

Cat. No. B8278124
M. Wt: 331.79 g/mol
InChI Key: WNYVNUFJBSVDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902239B2

Procedure details

[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid (500 mg, 1.9 mmol), DPPA, (550 mg, 2 mmol), and TEA, (2 mmol), were combined in 5 mL t-butanol and refluxed for 5 h. The t-butanol was removed under vacuum and the residue purified by silica gel chromatography (5% methanol/DCM, affording 90 mg [3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester. NMR CDCl3: 6.7 (d, 2H), 6.4 (bs, 1H), 4.3 (t, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.82 (m, 2H), 1.5 (s, 9H).
Name
[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCOC1C=C(C=C(OC)C=1OC)C(O)=O.[C:18]([O:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH2:36][CH2:37][Cl:38])[CH:26]=1)([CH3:21])([CH3:20])[CH3:19].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>C(O)(C)(C)C>[C:18]([O:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH2:36][CH2:37][Cl:38])[CH:26]=1)([CH3:19])([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid
Quantity
500 mg
Type
reactant
Smiles
ClCCOC=1C=C(C(=O)O)C=C(C1OC)OC.C(C)(C)(C)OC(NC1=CC(=C(C(=C1)OC)OC)OCCCl)=O
Step Two
Name
Quantity
550 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Three
Name
TEA
Quantity
2 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The t-butanol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (5% methanol/DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)OC)OC)OCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.